molecular formula C12H18ClN B1454889 2-(2-Phenylethyl)pyrrolidine hydrochloride CAS No. 936225-51-3

2-(2-Phenylethyl)pyrrolidine hydrochloride

Cat. No.: B1454889
CAS No.: 936225-51-3
M. Wt: 211.73 g/mol
InChI Key: MBPMEPKXRBICLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(2-Phenylethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylethyl halides under specific conditions. One common method includes the use of pyrrolidine and 2-phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(2-Phenylethyl)pyrrolidine. The hydrochloride salt is obtained by treating the product with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

2-(2-Phenylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and diethyl ether, as well as catalysts or bases to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(2-Phenylethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives and phenylethylamines. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrrolidine and phenylethyl groups, leading to distinct chemical and biological activities .

Biological Activity

2-(2-Phenylethyl)pyrrolidine hydrochloride, a compound with the chemical formula C12_{12}H17_{17}N·HCl, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12_{12}H17_{17}N·HCl
  • Molecular Weight : 215.73 g/mol
  • CAS Number : 3722272

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The compound is believed to modulate dopaminergic and serotonergic pathways, which are crucial for its potential therapeutic effects in mood disorders and neurodegenerative diseases.

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, derivatives in the pyrrolidine class have shown effectiveness in preclinical models for pain relief comparable to opioids but with a potentially lower risk of addiction .

2. Neuroprotective Properties

Studies have highlighted the neuroprotective effects of pyrrolidine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests that this compound may possess similar properties worth exploring .

Case Study 1: Pain Management

A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was assessed using the tail-flick test, where treated subjects exhibited a latency increase indicative of pain relief .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies utilizing neuronal cell cultures exposed to amyloid-beta peptides showed that treatment with this compound reduced cell death and improved cell viability. This suggests potential applications for cognitive enhancement and neuroprotection .

Data Tables

Biological ActivityAssessed ModelResultReference
AnalgesicTail-flick testIncreased latency (pain relief)
NeuroprotectiveNeuronal cell cultureReduced apoptosis in amyloid-beta exposure
AntimicrobialBacterial culturesActivity against M. tuberculosis

Structure-Activity Relationships (SAR)

The efficacy of this compound may be influenced by its structural features. Research has indicated that variations in the phenethyl group can significantly alter biological activity, suggesting a need for further exploration into SAR to optimize therapeutic effects .

Properties

IUPAC Name

2-(2-phenylethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPMEPKXRBICLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936225-51-3
Record name 2-(2-phenylethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Phenylethyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(2-Phenylethyl)pyrrolidine hydrochloride
Reactant of Route 3
2-(2-Phenylethyl)pyrrolidine hydrochloride
Reactant of Route 4
2-(2-Phenylethyl)pyrrolidine hydrochloride
Reactant of Route 5
2-(2-Phenylethyl)pyrrolidine hydrochloride
Reactant of Route 6
2-(2-Phenylethyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.